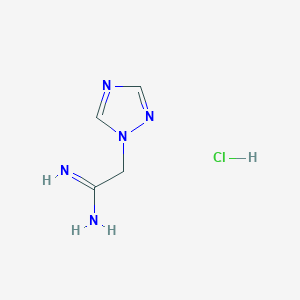

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride is a chemical compound with the molecular formula C4H8ClN5. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure imparts unique chemical properties to the compound, making it useful in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethyl chloroacetate, followed by the addition of ammonium chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is obtained by crystallization and purification processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring. These derivatives are often used in further chemical synthesis or as intermediates in the production of pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

The compound 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride , identified by its CAS number 446276-04-6, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications in scientific research, supported by data tables and documented case studies.

Antifungal Activity

One of the primary applications of this compound is in the development of antifungal agents. Triazole derivatives are known for their efficacy against a range of fungal pathogens. Studies have demonstrated that this compound exhibits significant antifungal activity against species such as Candida albicans and Aspergillus niger.

Case Study Example:

A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of various triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, suggesting strong potential for therapeutic use.

Anticancer Research

Triazole derivatives have also been explored for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Study Example:

Research conducted at a prominent university investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure.

Agricultural Applications

The compound is being studied for its potential use as a fungicide in agriculture. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to traditional chemical fungicides.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (µg/mL) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 200 | 90 |

| Rhizoctonia solani | 150 | 80 |

Biochemical Research

In biochemical applications, this compound is utilized as a tool for studying enzyme inhibition and metabolic pathways involving nitrogen-containing compounds.

Case Study Example:

A biochemical study examined the inhibition of certain enzymes involved in purine metabolism by this triazole derivative. The findings indicated that it could effectively inhibit xanthine oxidase, an enzyme linked to gout and other metabolic disorders.

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-1,2,4-Triazole: A basic triazole compound with similar chemical properties.

2-(1H-1,2,4-Triazol-1-YL)acetic acid: Another triazole derivative with different functional groups.

4-(1H-1,2,4-Triazol-1-YL)benzoic acid: A triazole compound with a benzoic acid moiety.

Uniqueness

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride is unique due to its ethanimidamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other triazole derivatives may not be as effective .

Eigenschaften

CAS-Nummer |

446276-04-6 |

|---|---|

Molekularformel |

C4H7N5 |

Molekulargewicht |

125.13 g/mol |

IUPAC-Name |

2-(1,2,4-triazol-1-yl)ethanimidamide |

InChI |

InChI=1S/C4H7N5/c5-4(6)1-9-3-7-2-8-9/h2-3H,1H2,(H3,5,6) |

InChI-Schlüssel |

ZONUQYCSOJPVAY-UHFFFAOYSA-N |

SMILES |

C1=NN(C=N1)CC(=N)N.Cl |

Kanonische SMILES |

C1=NN(C=N1)CC(=N)N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.